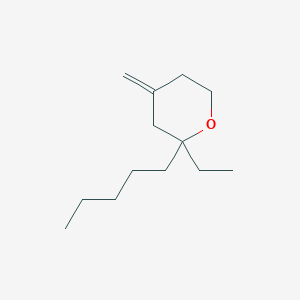![molecular formula C15H21NO4S B14564107 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- CAS No. 61709-96-4](/img/structure/B14564107.png)
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- is a complex heterocyclic compound that features a unique fusion of pyrano and oxazepine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under controlled conditions. For instance, the reaction of a pyrano precursor with an oxazepine derivative in the presence of a suitable catalyst can yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound are still under development, with research focusing on optimizing reaction conditions to improve yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems are being explored to scale up the production process .
Chemical Reactions Analysis
Types of Reactions
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous conditions.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different applications .
Scientific Research Applications
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Pyrano[3,4-c][1,2,4]triazolo[4,3-a]pyridines: These compounds share a similar pyrano ring structure and exhibit comparable biological activities.
Pyrano[2,3-f]chromenone derivatives: These derivatives also feature a pyrano ring and are known for their diverse pharmacological properties.
Uniqueness
6H-Pyrano[3,2-f]-1,4-oxazepine, octahydro-4-[(4-methylphenyl)sulfonyl]- is unique due to its specific fusion of pyrano and oxazepine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields .
Properties
CAS No. |
61709-96-4 |
|---|---|
Molecular Formula |
C15H21NO4S |
Molecular Weight |
311.4 g/mol |
IUPAC Name |
4-(4-methylphenyl)sulfonyl-2,3,5,5a,6,7,8,9a-octahydropyrano[3,2-f][1,4]oxazepine |
InChI |
InChI=1S/C15H21NO4S/c1-12-4-6-14(7-5-12)21(17,18)16-8-10-20-15-13(11-16)3-2-9-19-15/h4-7,13,15H,2-3,8-11H2,1H3 |
InChI Key |
VTZMBKNXUFHONK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCOC3C(C2)CCCO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Propyl 4'-pentyl[1,1'-biphenyl]-4-carboxylate](/img/structure/B14564027.png)
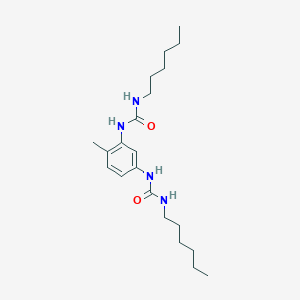


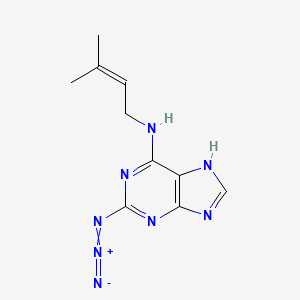


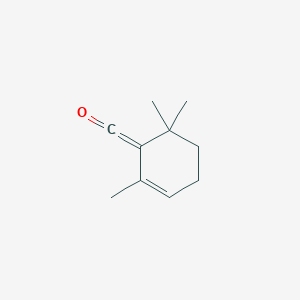
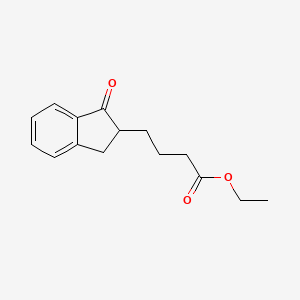


![4-[3-Hydroxy-3-methyl-1-(naphthalen-2-yl)butyl]benzene-1,3-diol](/img/structure/B14564089.png)
